

An In-depth Technical Guide to the ^1H NMR Spectrum of Isopropoxytrimethylsilane

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Compound of Interest

Compound Name: Isopropoxytrimethylsilane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of **isopropoxytrimethylsilane**. The information detailed herein is essential for the accurate identification and characterization of this compound in various research and development settings, including its use as a protecting group in organic synthesis. This document presents key spectral data, a detailed experimental protocol for spectral acquisition, and a visual representation of the molecule's structure with corresponding ^1H NMR signal assignments.

^1H NMR Spectral Data of Isopropoxytrimethylsilane

The ^1H NMR spectrum of **isopropoxytrimethylsilane** is characterized by three distinct signals corresponding to the different proton environments within the molecule. The quantitative data, including chemical shift (δ), multiplicity, integration, and coupling constant (J), are summarized in the table below.

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
(CH ₃) ₃ Si-	~0.1	Singlet (s)	9H	N/A
(CH ₃) ₂ CH-	~1.1	Doublet (d)	6H	~6.0
(CH ₃) ₂ CH-	~3.8	Septet (sept)	1H	~6.0

Experimental Protocol

The following section outlines a detailed methodology for acquiring the ¹H NMR spectrum of **isopropoxytrimethylsilane**.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of **isopropoxytrimethylsilane** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved by gentle vortexing or agitation.
- Using a Pasteur pipette, filter the solution through a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.
- Cap the NMR tube securely.

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
- Probe: A standard 5 mm broadband or proton-optimized probe.

- Temperature: Standard probe temperature (e.g., 298 K).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Acquisition Parameters:
 - Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
 - Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is appropriate.
- Processing Parameters:
 - Apply an exponential line broadening function (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
 - Perform Fourier transformation.
 - Phase correct the spectrum manually.
 - Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
 - Integrate the signals and determine the relative peak areas.
 - Analyze the multiplicities and measure the coupling constants.

Visualization of Signal Assignments

The following diagram illustrates the molecular structure of **isopropoxytrimethylsilane** and the assignment of the observed ^1H NMR signals.

^1H NMR signal assignments for **isopropoxytrimethylsilane**.

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